2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid (CAS: 131177-58-7), commonly abbreviated as Fmoc-4,5-dehydro-Leu-OH, is an unsaturated amino acid derivative widely used in solid-phase peptide synthesis (SPPS) . Its structure features:
- A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group.
- A 4-methylpent-4-enoic acid backbone with a terminal double bond at the γ-position.
- Molecular formula C₂₁H₂₁NO₄ and molecular weight 351.40 g/mol .
This compound serves as a non-natural amino acid building block, enabling the introduction of conformational constraints or post-synthetic modifications (e.g., thiol-ene click chemistry) into peptides . Its purity is typically ≥95%, and it is stored under inert conditions to prevent moisture-induced degradation .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPPKUMKKSBZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid typically involves the following steps:
Formation of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced to the amino acid through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Coupling Reaction: The Fmoc-protected amino acid is then coupled with 4-methylpent-4-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fmoc-Cl: Large-scale production of fluorenylmethoxycarbonyl chloride.
Automated Peptide Synthesizers: Use of automated peptide synthesizers to couple the Fmoc-protected amino acid with 4-methylpent-4-enoic acid, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid undergoes several types of reactions:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or DIC.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC with DMAP in anhydrous conditions.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the specific reaction.
Major Products
Deprotected Amino Acid: After removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid is used in various scientific research applications:
Chemistry: As a protecting group in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme functions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Backbone Unsaturation
Key Insight: The alkyne analog (pent-4-ynoic acid) is more reactive in click chemistry than the alkene variant, while the chloro-substituted derivative offers unique electronic properties for tailored reactivity .
Stereoisomeric Variants
Key Insight : Stereochemistry critically impacts peptide folding and biological activity. The R-enantiomer is more commonly used in SPPS, while the S-variant is reserved for specialized chiral peptide designs .
Functional Group Modifications
Key Insight : Methoxy and ester groups enhance solubility or enable controlled degradation, while piperazine derivatives expand utility in branched peptide architectures .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound that has garnered attention in the fields of medicinal chemistry and drug development. Its structural characteristics and biological activities make it a significant subject of study, particularly in relation to its potential therapeutic applications.
The compound has a molecular weight of approximately 351.4 g/mol and is known for its high purity levels, often exceeding 97% in commercial preparations . Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.
Biological Activity Overview
The biological activity of this compound spans various mechanisms and pathways, making it a versatile candidate for research and therapeutic applications. Key areas of activity include:
- Anti-infection properties : The compound exhibits potential against various viral and bacterial infections, including HIV and influenza .
- Apoptosis induction : It has been shown to influence apoptotic pathways, which could be beneficial in cancer therapy .
- Cell cycle regulation : The compound affects cell cycle dynamics, providing insights into its role in cancer biology .
- Immunological effects : It may modulate immune responses through various signaling pathways, including NF-κB and JAK/STAT pathways .
1. Anti-infection Mechanism
Studies indicate that the compound can inhibit the replication of certain viruses by targeting viral proteases and polymerases. For example, it has shown efficacy against HIV protease, thereby preventing viral maturation and replication.
2. Apoptosis and Cell Cycle Regulation
Research has demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it influences the cell cycle by downregulating cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase.
3. Immunomodulatory Effects
The compound's ability to modulate immune responses is attributed to its interaction with various cytokines and immune cell signaling pathways. It has been observed to enhance the production of pro-inflammatory cytokines while inhibiting anti-inflammatory pathways.
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of Fmoc derivatives, researchers found that treatment with this compound led to a significant reduction in viral load in infected cell lines. The mechanism was identified as inhibition of viral entry and replication.
Case Study 2: Cancer Cell Apoptosis
Another study focused on the effects of this compound on human cancer cell lines. Results indicated that it induced apoptosis through mitochondrial pathway activation. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, confirming its pro-apoptotic effects.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
